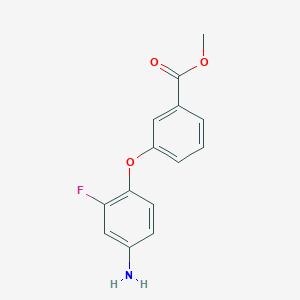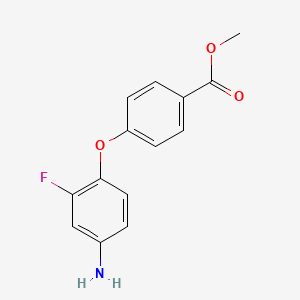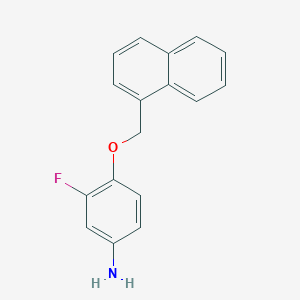
3-Fluoro-4-(1-naphthylmethoxy)aniline
Overview
Description
“3-Fluoro-4-(1-naphthylmethoxy)aniline” is a chemical compound with the molecular formula C17H14FNO . It has a molecular weight of 267.3 . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C17H14FNO/c18-16-10-14(19)8-9-17(16)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 . This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of methoxy- and fluoro-substituted 2-(anilino)-1,4-naphthoquinones was explored using catalysts like CeCl3 or FeCl3 to improve yields. The addition of methoxy- and fluoroanilines to 1,4-naphthoquinone showcased how fluorine substitution affects redox reactivity and NMR properties (Leyva et al., 2015).
- Novel 2-(fluoroanilino)-3-(2,4-dinitroanilino) derivatives of 1,4-naphthoquinone were synthesized, highlighting the electron-withdrawing effects of fluoro-substituted anilines and their potential in creating advanced naphthoquinone derivatives (Leyva et al., 2015).
Catalysis
- Research into arylamides of 3-hydroxy-2-naphthoic acid, which are pivotal in organic pigment production and pharmaceutical applications, utilized fluoroaniline derivatives to improve synthesis methods through catalysis, demonstrating the role of fluoroanilines in enhancing catalytic efficiency (Shteinberg, 2022).
Materials Science
- A study on fluoro-functionalized imines, including (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol, explored their crystal structures, Hirshfeld surface analysis, and theoretical exploration, underscoring the stability and nonlinear optical properties of fluoro-functionalized compounds, which are crucial for materials science applications (Ashfaq et al., 2022).
Theoretical Analysis
- Docking and quantitative structure–activity relationship (QSAR) studies involving fluoroaniline derivatives as c-Met kinase inhibitors demonstrated how modifications in fluoroaniline structure influence biological activity, providing insights into drug design (Caballero et al., 2011).
- A theoretical study on the structural and spectroscopic properties of 3-chloro-4-fluoro-aniline revealed insights into the pharmaceutical importance of such compounds, indicating the utility of computational analysis in predicting the properties of fluoroaniline derivatives (Aziz et al., 2018).
Biodegradation
- The biodegradation of fluoroanilines by the wild strain Labrys portucalensis was studied, showcasing the microbial degradation potential towards fluoroaniline compounds and emphasizing the environmental impact and degradation pathways of these substances (Amorim et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-4-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c18-16-10-14(19)8-9-17(16)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPLNMNUUDZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



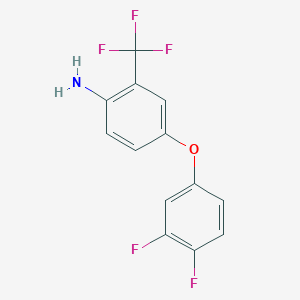
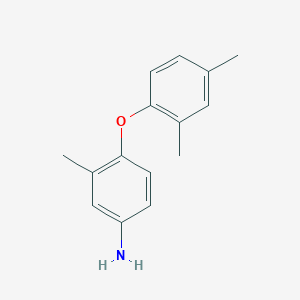
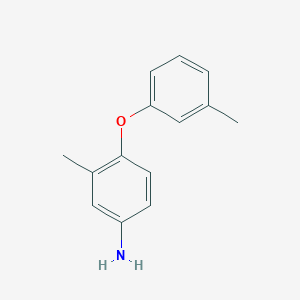

![3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3171163.png)
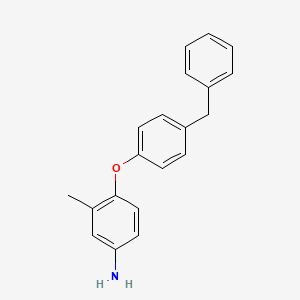
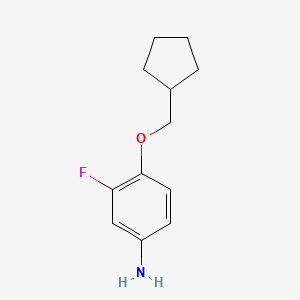

![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3171189.png)
